Cas no 2098045-25-9 (3-((Tetrahydro-2H-pyran-4-yl)oxy)azetidine hydrochloride)

3-((Tetrahydro-2H-pyran-4-yl)oxy)azetidine hydrochloride is a versatile heterocyclic compound featuring a fused azetidine and tetrahydropyran scaffold. Its structural motif, combining a rigid azetidine ring with a flexible tetrahydropyranyl ether linkage, makes it a valuable intermediate in medicinal chemistry and drug discovery. The hydrochloride salt enhances solubility and stability, facilitating handling and storage. This compound is particularly useful in the synthesis of bioactive molecules, serving as a key building block for ligands targeting central nervous system (CNS) receptors or enzyme inhibitors. Its well-defined stereochemistry and functional group compatibility further support its application in structure-activity relationship (SAR) studies and lead optimization.
3-((Tetrahydro-2H-pyran-4-yl)oxy)azetidine hydrochloride structure
2098045-25-9 structure
Product name:3-((Tetrahydro-2H-pyran-4-yl)oxy)azetidine hydrochloride
CAS No:2098045-25-9
MF:C8H16ClNO2
MW:193.671141624451
CID:5042187
PubChem ID:76145500

3-((Tetrahydro-2H-pyran-4-yl)oxy)azetidine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 3-((tetrahydro-2H-pyran-4-yl)oxy)azetidine hydrochloride
    • 3-(oxan-4-yloxy)azetidine;hydrochloride
    • F89516
    • F2167-1055
    • AKOS026747019
    • 3-tetrahydropyran-4-yloxyazetidine;hydrochloride
    • 2098045-25-9
    • PS-19057
    • 3-((Tetrahydro-2H-pyran-4-yl)oxy)azetidine hydrochloride
    • Inchi: 1S/C8H15NO2.ClH/c1-3-10-4-2-7(1)11-8-5-9-6-8;/h7-9H,1-6H2;1H
    • InChI Key: NDLRCJQXISADOR-UHFFFAOYSA-N
    • SMILES: Cl.O(C1CCOCC1)C1CNC1

Computed Properties

  • Exact Mass: 193.0869564g/mol
  • Monoisotopic Mass: 193.0869564g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 119
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 30.5

3-((Tetrahydro-2H-pyran-4-yl)oxy)azetidine hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2167-1055-2.5g
3-((tetrahydro-2H-pyran-4-yl)oxy)azetidine hydrochloride
2098045-25-9 95%+
2.5g
$1160.0 2023-09-06
TRC
T209756-1g
3-((tetrahydro-2h-pyran-4-yl)oxy)azetidine hydrochloride
2098045-25-9
1g
$ 840.00 2022-06-03
eNovation Chemicals LLC
Y1231246-250mg
3-tetrahydropyran-4-yloxyazetidine;hydrochloride
2098045-25-9 97%
250mg
$285 2024-07-21
eNovation Chemicals LLC
Y1231246-250mg
3-tetrahydropyran-4-yloxyazetidine;hydrochloride
2098045-25-9 97%
250mg
$285 2025-03-01
eNovation Chemicals LLC
Y1231246-100mg
3-tetrahydropyran-4-yloxyazetidine;hydrochloride
2098045-25-9 97%
100mg
$225 2025-03-01
Life Chemicals
F2167-1055-0.25g
3-((tetrahydro-2H-pyran-4-yl)oxy)azetidine hydrochloride
2098045-25-9 95%+
0.25g
$523.0 2023-09-06
Life Chemicals
F2167-1055-5g
3-((tetrahydro-2H-pyran-4-yl)oxy)azetidine hydrochloride
2098045-25-9 95%+
5g
$1740.0 2023-09-06
TRC
T209756-100mg
3-((tetrahydro-2h-pyran-4-yl)oxy)azetidine hydrochloride
2098045-25-9
100mg
$ 135.00 2022-06-03
Life Chemicals
F2167-1055-10g
3-((tetrahydro-2H-pyran-4-yl)oxy)azetidine hydrochloride
2098045-25-9 95%+
10g
$2436.0 2023-09-06
eNovation Chemicals LLC
Y1231246-100mg
3-tetrahydropyran-4-yloxyazetidine;hydrochloride
2098045-25-9 97%
100mg
$225 2024-07-21

Additional information on 3-((Tetrahydro-2H-pyran-4-yl)oxy)azetidine hydrochloride

3-((Tetrahydro-2H-pyran-4-yl)oxy)azetidine hydrochloride: A Comprehensive Overview

The compound 3-((Tetrahydro-2H-pyran-4-yl)oxy)azetidine hydrochloride (CAS No. 2098045-25-9) is a structurally unique organic compound with significant potential in various fields, particularly in pharmaceutical research and development. This compound is characterized by its azetidine ring, a four-membered cyclic amine, which is substituted at the 3-position with a tetrahydrofuran (THF)-like moiety, specifically the tetrahydro-2H-pyran group. The hydrochloride salt form of this compound suggests its application in drug delivery systems, where the salt form is often preferred for stability and bioavailability.

Recent advancements in medicinal chemistry have highlighted the importance of azetidine derivatives as potential therapeutic agents. The azetidine ring is known for its rigidity and ability to form stable conformations, making it an attractive scaffold for drug design. The substitution pattern of this compound, particularly the presence of the tetrahydrofuran group, introduces additional flexibility and hydrogen bonding capabilities, which are crucial for molecular interactions within biological systems.

The synthesis of 3-((Tetrahydro-2H-pyran-4-yl)oxy)azetidine hydrochloride involves a multi-step process that typically includes nucleophilic substitution or coupling reactions. Researchers have explored various methodologies to optimize the yield and purity of this compound, with a focus on scalable processes suitable for industrial production. Recent studies have also investigated the stereochemistry of this compound, emphasizing the importance of enantiomeric purity in pharmaceutical applications.

In terms of pharmacological activity, this compound has shown promise in preclinical models as a potential modulator of ion channels and receptors. Its ability to interact with these targets suggests applications in treating conditions such as epilepsy, pain, and cardiovascular diseases. Furthermore, the tetrahydrofuran moiety has been implicated in enhancing the solubility and permeability of the molecule, which are critical factors for drug delivery.

Recent research has also delved into the metabolic stability and bioavailability of 3-((Tetrahydro-2H-pyran-4-yl)oxy)azetidine hydrochloride. Studies using in vitro and in vivo models have demonstrated moderate stability, with metabolites identified through advanced analytical techniques such as LCMS and NMR spectroscopy. These findings underscore the need for further optimization to improve pharmacokinetic profiles before clinical trials can be initiated.

The structural versatility of this compound also lends itself to combinatorial chemistry approaches. By modifying the substituents on the azetidine ring or altering the tetrahydrofuran group, researchers can generate a library of analogs for screening against various biological targets. This approach has been instrumental in identifying lead compounds for drug discovery programs.

In conclusion, 3-((Tetrahydro-2H-pyran-4-yl)oxy)azetidine hydrochloride represents a promising molecule with diverse applications in pharmaceutical research. Its unique structure, combined with recent advancements in synthetic methods and pharmacological evaluations, positions it as a valuable tool in drug development pipelines. Continued research into its properties will undoubtedly shed further light on its therapeutic potential and pave the way for its clinical application.

Recommend Articles

Recommended suppliers
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd